Cas no 727718-05-0 (N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1λ?-thiolan-3-yl)acetamide)

N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1λ?-thiolan-3-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(sec-butyl)-2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide
- N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1λ?-thiolan-3-yl)acetamide
- Z56941025
- AKOS016039800
- N-(sec-Butyl)-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- 727718-05-0
- G40613
- 2-Chloro-N-(1-methylpropyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide
- CS-0220574
- SR-01000046601-1
- N-(sec-butyl)-2-chloro-N-(sulfolan-3-yl)acetamide
- N-(1,1-dioxothiolan-3-yl)-2-chloro-N-(methylpropyl)acetamide
- AKOS000269850
- N-(butan-2-yl)-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- SR-01000046601
- N-butan-2-yl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
- EN300-06975
- N-(Butan-2-yl)-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
- STL454831
-
- Inchi: InChI=1S/C10H18ClNO3S/c1-3-8(2)12(10(13)6-11)9-4-5-16(14,15)7-9/h8-9H,3-7H2,1-2H3
- InChI Key: OYNIAFDLRPXDLT-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 267.0695923Da
- Monoisotopic Mass: 267.0695923Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.8Ų
- XLogP3: 1.2
N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1λ?-thiolan-3-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6016-5G |
N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1λ?-thiolan-3-yl)acetamide |
727718-05-0 | 95% | 5g |
¥ 5,273.00 | 2023-04-03 | |
Enamine | EN300-06975-0.25g |
N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide |
727718-05-0 | 95% | 0.25g |
$162.0 | 2023-10-28 | |
Enamine | EN300-06975-2.5g |
N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide |
727718-05-0 | 95% | 2.5g |
$810.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291244-500mg |
2-Chloro-N-(1-methylpropyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide |
727718-05-0 | 98% | 500mg |
¥5580.00 | 2024-07-29 | |
Enamine | EN300-06975-1g |
N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide |
727718-05-0 | 95% | 1g |
$414.0 | 2023-10-28 | |
1PlusChem | 1P019J12-5g |
N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide |
727718-05-0 | 95% | 5g |
$1544.00 | 2023-12-16 | |
A2B Chem LLC | AV23382-1g |
N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide |
727718-05-0 | 95% | 1g |
$471.00 | 2024-04-19 | |
1PlusChem | 1P019J12-100mg |
N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide |
727718-05-0 | 95% | 100mg |
$196.00 | 2024-04-21 | |
A2B Chem LLC | AV23382-50mg |
N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide |
727718-05-0 | 95% | 50mg |
$115.00 | 2024-04-19 | |
A2B Chem LLC | AV23382-2.5g |
N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide |
727718-05-0 | 95% | 2.5g |
$888.00 | 2024-04-19 |
N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1λ?-thiolan-3-yl)acetamide Related Literature
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
Additional information on N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1λ?-thiolan-3-yl)acetamide
Research Briefing on N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1λ?-thiolan-3-yl)acetamide (CAS: 727718-05-0)
In recent years, the compound N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1λ?-thiolan-3-yl)acetamide (CAS: 727718-05-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a thiolane sulfone moiety and a chloroacetamide group, has shown promising potential in various therapeutic applications. The following briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activities, and potential clinical applications.
The synthesis of N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1λ?-thiolan-3-yl)acetamide has been optimized in recent studies to improve yield and purity. Researchers have employed advanced catalytic methods and green chemistry principles to streamline the production process. The compound's structural complexity necessitates precise control over reaction conditions, and recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms, which are critical for its biological activity.
Pharmacological studies have revealed that N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1λ?-thiolan-3-yl)acetamide exhibits potent inhibitory effects on specific enzymatic targets involved in inflammatory pathways. In vitro and in vivo experiments have demonstrated its efficacy in modulating key signaling molecules, such as NF-κB and MAPK, which are implicated in chronic inflammatory diseases. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.
Further investigations into the compound's mechanism of action have highlighted its ability to interact with cysteine residues in target proteins, leading to the formation of covalent adducts. This irreversible binding mode, while enhancing its potency, also raises concerns about potential off-target effects. Recent structure-activity relationship (SAR) studies have aimed to optimize the balance between efficacy and selectivity, with promising results in reducing unwanted interactions.
In addition to its anti-inflammatory properties, N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1λ?-thiolan-3-yl)acetamide has shown activity against certain cancer cell lines. Preliminary data indicate that it induces apoptosis in tumor cells by disrupting mitochondrial function and activating caspase pathways. These findings have spurred interest in exploring its utility as an adjunct therapy in oncology, particularly for resistant malignancies.
Despite its promising pharmacological profile, challenges remain in the clinical translation of N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1λ?-thiolan-3-yl)acetamide. Issues such as bioavailability, metabolic stability, and toxicity need to be addressed through further preclinical studies. Recent efforts have focused on prodrug strategies and formulation technologies to enhance its pharmacokinetic properties.
In conclusion, N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1λ?-thiolan-3-yl)acetamide represents a compelling candidate for drug development in inflammation and oncology. Ongoing research aims to refine its therapeutic potential while mitigating associated risks. The compound's unique chemical structure and biological activities underscore its significance in advancing medicinal chemistry and therapeutic innovation.
727718-05-0 (N-(butan-2-yl)-2-chloro-N-(1,1-dioxo-1λ?-thiolan-3-yl)acetamide) Related Products
- 72162-99-3(2-Cyclohexen-1-one, 2-(trimethylsilyl)-)
- 866896-16-4(N-(2,3-dimethylphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
- 1176706-58-3(n-(2-Aminoethyl)-2-(2,3-dihydro-3-oxopyrido[3,2-b][1,4]oxazin-4-yl)acetamide)
- 2138531-37-8(5-bromo-2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)
- 2034374-15-5(2-methoxy-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide)
- 2228152-79-0((1H-indol-4-yl)methanesulfonyl fluoride)
- 194804-79-0(Methyl 2,4-difluoro-3-methoxybenzoate)
- 2171812-97-6(7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidoheptanoic acid)
- 218785-38-7((3R)-3-ethylmorpholine;hydrochloride)
- 1823374-98-6(7-bromo-6-chloropyrido[2,3-b]pyrazine)
